molecular formula C24H21N3O4S2 B2622811 ethyl 2-[2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate CAS No. 1252927-71-1

ethyl 2-[2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate

Cat. No.: B2622811
CAS No.: 1252927-71-1
M. Wt: 479.57
InChI Key: ZFJXLVPDOVSTPX-UHFFFAOYSA-N
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Description

Ethyl 2-[2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a complex organic molecule with significant potential in various scientific fields. Its structure comprises a benzyl group, a thieno[3,2-d]pyrimidinone core, and an ethyl ester, making it a multifunctional compound with diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate typically involves multi-step reactions. One common route begins with the thieno[3,2-d]pyrimidinone scaffold, functionalizing it to introduce the sulfanyl and benzyl groups. This process often employs reagents like thiolating agents and benzyl halides under conditions like reflux in polar solvents.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using batch reactors, optimizing the reaction conditions to ensure high yields and purity. Continuous flow chemistry could also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Ethyl 2-[2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate undergoes various types of chemical reactions:

Types of Reactions

  • Oxidation: : It can be oxidized under mild conditions to introduce oxygen functionalities.

  • Reduction: : The reduction can target the ketone group, potentially converting it into an alcohol.

  • Substitution: : Nucleophilic substitution reactions can modify the ester or amide functionalities.

Common Reagents and Conditions

Typical reagents include oxidizing agents like PCC (pyridinium chlorochromate) for oxidation, and reducing agents like NaBH4 (sodium borohydride) for reduction. Substitutions often involve halogenated compounds under basic or acidic conditions.

Major Products Formed

The major products vary depending on the reaction type but can include alcohol derivatives, oxygenated analogs, and substituted benzoates.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile intermediate in organic synthesis, providing pathways to create complex molecules.

Biology and Medicine

In biological and medicinal research, ethyl 2-[2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate shows promise in drug development, possibly targeting enzymes or receptors involved in disease processes.

Industry

Industrially, its unique structure allows for applications in developing new materials or as a specialized reagent in various chemical processes.

Mechanism of Action

Molecular Targets and Pathways

While specific targets depend on the context of use, the compound’s structure suggests it may interact with nucleophilic sites within biological systems. This interaction could inhibit enzyme activity or modulate receptor functions, leading to therapeutic effects.

Comparison with Similar Compounds

Compared to other compounds with similar functional groups, ethyl 2-[2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate stands out due to its unique combination of thieno[3,2-d]pyrimidinone and benzyl functionalities.

Similar Compounds

  • Ethyl 2-[2-(benzylamino)acetamido]benzoate

  • Ethyl 2-[2-(methylsulfanyl)acetamido]benzoate

  • 3-Benzyl-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl derivatives

These similar compounds offer different reactivity and properties but lack the same versatility and multifunctionality.

And there you have it—a deep dive into the many facets of this compound! How did I do?

Properties

IUPAC Name

ethyl 2-[[2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4S2/c1-2-31-23(30)17-10-6-7-11-18(17)25-20(28)15-33-24-26-19-12-13-32-21(19)22(29)27(24)14-16-8-4-3-5-9-16/h3-13H,2,14-15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFJXLVPDOVSTPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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